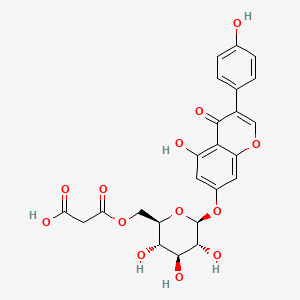

6''-O-Malonylgenistin

Übersicht

Beschreibung

6''-O-Malonylgenistin is a glycosyloxyisoflavone, specifically a derivative of genistin, in which the hydroxy hydrogen at position 6’’ has been replaced by a malonyl group . It is a plant metabolite predominantly found in soybeans and other legumes . This compound is part of the isoflavonoid family, which plays a crucial role in plant defense mechanisms and offers various health benefits to humans .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6''-O-Malonylgenistin can be synthesized through enzymatic reactions involving isoflavone malonyltransferases. These enzymes use malonyl-CoA and isoflavone glucosides as substrates . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure enzyme activity.

Industrial Production Methods

In industrial settings, malonylgenistin is often extracted from soybeans using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques . These methods allow for the efficient separation and identification of malonylgenistin from other isoflavones present in soybeans.

Analyse Chemischer Reaktionen

Types of Reactions

6''-O-Malonylgenistin undergoes various chemical reactions, including:

Hydrolysis: Breaking down into genistin and malonic acid.

Oxidation: Conversion into different oxidative states.

Reduction: Reduction of the malonyl group.

Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions often involve controlled temperatures and pH levels to facilitate the desired reactions .

Major Products

The major products formed from these reactions include genistin, malonic acid, and various oxidative derivatives .

Wissenschaftliche Forschungsanwendungen

6''-O-Malonylgenistin has a wide range of scientific research applications:

Wirkmechanismus

6''-O-Malonylgenistin exerts its effects through various molecular targets and pathways:

Isoflavone Pathway: Involves the malonylation of isoflavone glucosides, which enhances their stability and bioavailability.

Antioxidant Activity: Neutralizes free radicals and reduces oxidative stress.

Anti-inflammatory Pathway: Inhibits pro-inflammatory cytokines and enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Malonyldaidzin: Another malonylated isoflavone found in soybeans.

Malonylglycitin: Similar in structure and function to malonylgenistin.

Uniqueness

6''-O-Malonylgenistin is unique due to its specific malonylation at the 6’’ position, which distinguishes it from other malonylated isoflavones. This unique structure contributes to its distinct biological activities and health benefits .

Biologische Aktivität

Introduction

6''-O-Malonylgenistin is a malonylated isoflavone glycoside predominantly found in soybeans (Glycine max) and other plant species. It is a derivative of genistin, which itself is an important phytoestrogen. This compound has garnered attention for its potential biological activities, including antioxidant, antimicrobial, estrogenic, and anticancer properties. This article delves into the biological activity of this compound, presenting data from various studies, case analyses, and comparative tables.

This compound has the molecular formula CHO and is characterized by its malonyl group attached to the genistin structure. Its unique chemical structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 494.43 g/mol |

| CAS Number | 15934091 |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study on soy sprouts demonstrated that the content of this compound increased during various growth stages, correlating with enhanced antioxidant activity . The antioxidant capacity was assessed using DPPH and ABTS assays, showing that higher concentrations of this compound led to greater scavenging effects on free radicals.

Estrogenic Activity

As a phytoestrogen, this compound interacts with estrogen receptors, potentially influencing hormonal balance. In vitro studies have shown that it can mimic estrogen's effects in certain biological systems, which may have implications for hormone-related conditions such as breast cancer .

Antimicrobial Properties

The compound has also been reported to possess antimicrobial activity against various pathogens. In one study, extracts containing this compound demonstrated inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus . This suggests potential applications in food preservation and health supplements.

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest . The compound's ability to modulate signaling pathways associated with cancer progression warrants further investigation.

Case Study 1: Soy Sprout Analysis

A study conducted on different soybean cultivars highlighted the varying concentrations of this compound across growth stages. The SK-7 cultivar exhibited the highest concentration (155.9 µg/g) during the vegetative stage, correlating with increased antioxidant activity .

Case Study 2: Dietary Impact on Health

In a controlled dietary study involving rats, the effects of diets supplemented with genistein and its derivatives, including this compound, were analyzed concerning cataract development. Results indicated that these compounds accelerated early cataractogenesis but did not significantly affect later stages of lens opacification .

Comparative Analysis of Isoflavonoids

The following table compares the concentrations of various isoflavonoids in soybean cultivars:

| Isoflavonoid | Concentration (µg/g) | Cultivar SK-7 | Cultivar Panorama 358 |

|---|---|---|---|

| Genistin | 60.7 | High | Moderate |

| Daidzin | 83.5 | Moderate | High |

| This compound | 155.9 | Highest | Moderate |

| Coumestrol | 36.3 | Low | Highest |

Eigenschaften

IUPAC Name |

3-oxo-3-[[3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)13-8-34-15-6-12(5-14(26)19(15)20(13)30)36-24-23(33)22(32)21(31)16(37-24)9-35-18(29)7-17(27)28/h1-6,8,16,21-26,31-33H,7,9H2,(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAUJUKWSKMNJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6''-Malonylgenistin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51011-05-3 | |

| Record name | 6''-Malonylgenistin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 °C | |

| Record name | 6''-Malonylgenistin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.